molecular formula C10H14O2 B1347248 (4-Propoxyphenyl)methanol CAS No. 90925-43-2

(4-Propoxyphenyl)methanol

Cat. No.: B1347248
CAS No.: 90925-43-2
M. Wt: 166.22 g/mol
InChI Key: BUJZENMUXBWWFE-UHFFFAOYSA-N
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Description

(4-Propoxyphenyl)methanol is an organic compound with the molecular formula C10H14O2. It is a derivative of phenol, where the hydroxyl group is substituted with a propoxy group and a methanol group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

(4-Propoxyphenyl)methanol has several applications in scientific research:

Mechanism of Action

Biochemical Pathways

Methanol is metabolized in the body through a series of enzymatic reactions, producing formaldehyde and formate, which are further metabolized to carbon dioxide and water . The compound may potentially influence these pathways, but more research is needed to confirm this.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4-Propoxyphenyl)methanol . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets. Moreover, the compound’s action can also be influenced by the physiological environment within the body, including factors such as the presence of other metabolites, the state of the immune system, and individual genetic variations.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Propoxyphenyl)methanol can be synthesized through the reduction of 4-propoxybenzaldehyde using sodium tetrahydroborate (NaBH4) in methanol under an inert atmosphere. The reaction is typically carried out at room temperature for about an hour. The reaction mixture is then concentrated under reduced pressure, and the product is extracted using ethyl acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar reduction reactions using appropriate reducing agents and solvents. The scalability of the reaction and the purity of the final product are crucial factors in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-Propoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-propoxybenzaldehyde.

    Reduction: The compound itself is typically synthesized through reduction reactions.

    Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium tetrahydroborate (NaBH4) is commonly used for the reduction of 4-propoxybenzaldehyde to this compound.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 4-Propoxybenzaldehyde.

    Reduction: this compound.

    Substitution: Various substituted phenylmethanol derivatives.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound with a hydroxyl group attached to a benzene ring.

    4-Propoxybenzaldehyde: The aldehyde derivative of (4-Propoxyphenyl)methanol.

    4-Propoxybenzoic acid: The carboxylic acid derivative.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its use as a nonnutritive sweetener sets it apart from other phenol derivatives .

Properties

IUPAC Name

(4-propoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJZENMUXBWWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40324439
Record name (4-propoxyphenyl)methanol
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90925-43-2
Record name 4-Propoxybenzenemethanol
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Record name (4-propoxyphenyl)methanol
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Record name (4-propoxyphenyl)methanol
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Synthesis routes and methods I

Procedure details

4-hydroxybenzyl alcohol (12.4 g: 100.0 mmol) was dissolved in 100 ml of dimethylsulfoxide (DMSO), and an aqueous solution of potassium hydroxide (KOH/H2O: 6.6 g/15 ml) was added to the mixture. After the resultant mixture was dissolved homogeneously by stirring, n-propyl bromide (12.3 g:100.0 mmol) was added thereto, and the reaction was carried out at a room temperature for 24 hours. The reaction mixture was poured into 1 L of an iced water and a solid was formed by stirring. The resultant solid was collected by filtration, dried, and recrystallized from toluene to provide 15.8 g (95.2 mmol) of 4-n-propyloxybenzyl alcohol.
Quantity
12.4 g
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100 mL
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15 mL
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12.3 g
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1 L
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture (50 ml) of 4-hydroxybenzyl alcohol (1.5 g), 1-bromopropane (1.3 ml), potassium carbonate (2.5 g) and acetone (50 ml) was stirred at 60° C. for 8 hours. After concentration under reduced pressure, the residue was mixed with water and was extracted with ethyl acetate. The organic layer was washed with a 1N aqueous solution of sodium hydroxide and an aqueous saturated solution of sodium chloride, and was dried with magnesium sulfate. The resulting organic layer was concentrated under reduced pressure to obtain 4-propoxybenzyl alcohol (1.37 g) as a yellow oily substance.
Quantity
50 mL
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1.3 mL
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2.5 g
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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